N-benzyl-1-phenylbut-3-en-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-phenylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-9-17(16-12-7-4-8-13-16)18-14-15-10-5-3-6-11-15/h2-8,10-13,17-18H,1,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPZBHSJWXDRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Significance Within Homoallylic Amines
N-benzyl-1-phenylbut-3-en-1-amine belongs to the class of compounds known as homoallylic amines. This classification is defined by the presence of an amino group attached to a carbon atom that is itself bonded to a carbon bearing an allyl group (a C=C double bond separated from the amine-bearing carbon by one carbon atom).
The significance of this compound within this class stems from the specific substituents attached to its core structure:
The N-benzyl group: This bulky, non-polar group provides steric hindrance that can influence the stereochemical outcome of reactions. It also offers a means of protection for the nitrogen atom, which can be removed under specific conditions if a primary or secondary amine is desired in the final product.
The C1-phenyl group: The presence of a phenyl group on the same carbon as the amino group creates a chiral center. This inherent chirality makes this compound a valuable precursor for asymmetric synthesis, allowing for the preparation of enantiomerically enriched target molecules. The synthesis of single enantiomers of this compound can be achieved through methods such as the use of an Ellman auxiliary protocol during the allylation of the corresponding imine. rsc.org
The but-3-enyl group: This terminal alkene functionality is the reactive site for a variety of chemical transformations, most notably cyclization reactions. The double bond can be readily functionalized, leading to the formation of new ring systems.
The interplay of these structural elements dictates the reactivity and stereoselectivity observed in reactions involving this compound, making it a powerful tool for the synthesis of complex molecular architectures.
Relevance As a Synthetic Intermediate for Nitrogen Containing Heterocycles
One of the most significant applications of N-benzyl-1-phenylbut-3-en-1-amine is its use as a precursor for the synthesis of saturated nitrogen-containing heterocycles, particularly azetidines and pyrrolidines. rsc.orgresearchgate.net These structural motifs are prevalent in a wide range of biologically active compounds and natural products.
The synthesis of these heterocycles from this compound is typically achieved through an iodocyclization reaction. The outcome of this reaction can be selectively controlled by the reaction temperature. rsc.orgresearchgate.net
At room temperature (20 °C), the iodocyclization of this compound with iodine and sodium hydrogen carbonate in acetonitrile (B52724) stereoselectively yields the corresponding cis-2-(iodomethyl)azetidine derivative in high yield. rsc.orgresearchgate.net This four-membered ring system is a valuable synthetic intermediate.
However, by increasing the reaction temperature to 50 °C, the reaction outcome shifts to favor the formation of the thermodynamically more stable cis-3-iodopyrrolidine derivative. rsc.orgresearchgate.net It has been shown that the pyrrolidine (B122466) is formed via a thermal isomerization of the initially formed azetidine (B1206935). rsc.orgresearchgate.net This temperature-dependent selectivity provides a convenient method for the divergent synthesis of two different classes of heterocycles from a single starting material.
The resulting iodinated heterocycles can be further functionalized, for example, through nucleophilic substitution of the iodide, to introduce a variety of substituents and build molecular complexity. rsc.org
Table 1: Synthesis of Azetidines and Pyrrolidines from this compound
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| This compound | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | I₂, NaHCO₃, MeCN, 20 °C | 96% | rsc.org |
| This compound | cis-1-benzyl-3-iodo-2-phenylpyrrolidine | I₂, NaHCO₃, MeCN, 50 °C | 82% | rsc.org |
Current Research Landscape and Emerging Areas of Investigation
Allylation Reactions for Carbon-Carbon Bond Formation
Allylation reactions represent a cornerstone in the synthesis of homoallylic amines like this compound. These methods involve the addition of an allyl group to an imine precursor, establishing the crucial C-C bond at the homoallylic position.
Titanium-Mediated Reductive Cross-Coupling of Imines with Allylic Alcohols
A powerful method for the synthesis of homoallylic amines involves the reductive cross-coupling of imines with allylic alcohols, mediated by low-valency titanium species. This approach offers a convergent and stereoselective route to complex amine structures. nih.govacs.orgnih.gov The reaction typically proceeds by forming a titanium-imine complex in situ, which then couples with an allylic alcohol. nih.gov
The process is initiated by the reduction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), with an organometallic reagent like n-butyllithium (n-BuLi) or a Grignard reagent, to generate a low-valent titanium species. This species then reacts with the imine, N-benzylidene-1-phenylmethanamine, to form a titanium-imine complex. Subsequent exposure of this complex to an allylic alcohol, such as but-3-en-1-ol, leads to the formation of the desired this compound. The reaction often exhibits high diastereoselectivity, favoring the anti-isomer. nih.govnih.gov
Key features of this methodology include its compatibility with a range of functional groups and the ability to control stereochemistry. nih.govnih.gov The geometry of the resulting alkene in the product can be influenced by the structure of the allylic alcohol used. nih.gov
| Reactants | Reagents | Product | Key Features |
| N-benzylidene-1-phenylmethanamine, Allylic Alcohol | Ti(Oi-Pr)₄, n-BuLi or RMgX | This compound | High diastereoselectivity (anti), Convergent, Stereocontrol |
Barbier-Type Allylation Reactions
Barbier-type reactions provide a convenient method for the allylation of electrophiles, including imines, by generating the organometallic nucleophile in situ in the presence of the substrate. This approach avoids the separate preparation of often sensitive organometallic reagents. For the synthesis of this compound, this would involve the reaction of N-benzylidene-1-phenylmethanamine with an allyl halide in the presence of a metal such as zinc, indium, or chromium. pitt.eduorganic-chemistry.orgorganic-chemistry.org
The general procedure involves mixing the imine, an allyl halide (e.g., allyl bromide), and a mediating metal in a suitable solvent. The metal reductively couples with the halide to form an organometallic species that immediately adds to the imine C=N bond. For instance, a zinc-mediated Barbier-type allylation can be performed under ball-milling conditions, which can be advantageous for its operational simplicity and independence from the initial morphology of the zinc metal. pitt.edu Indium-mediated reactions are notable for their ability to proceed in aqueous media. organic-chemistry.org
| Imine | Allyl Source | Mediator | Conditions | Product |
| N-benzylidene-1-phenylmethanamine | Allyl bromide | Zinc (flake) | Ball-milling, DMSO | This compound |
| N-benzylidene-1-phenylmethanamine | Allyl bromide | Indium | Aqueous media | This compound |
| N-benzylidene-1-phenylmethanamine | Allyl bromide | Chromium catalyst | Mild conditions | This compound |
Lewis Acid-Catalyzed Allylation with Organostannanes (e.g., allyltributylstannane (B1265786) and boron trifluoride diethyl etherate)
The allylation of imines using organostannanes, such as allyltributylstannane, in the presence of a Lewis acid catalyst is a well-established method for the synthesis of homoallylic amines. cymitquimica.com For the preparation of this compound, the corresponding imine, N-benzylidene-1-phenylmethanamine, is treated with allyltributylstannane and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).
The Lewis acid activates the imine by coordinating to the nitrogen atom, rendering the imine carbon more electrophilic. The allyltributylstannane then delivers the allyl group to the activated imine, forming the carbon-carbon bond. This reaction is typically carried out in an anhydrous aprotic solvent at low temperatures to control reactivity and selectivity.
| Imine | Allylating Agent | Lewis Acid | Solvent | Product |
| N-benzylidene-1-phenylmethanamine | Allyltributylstannane | Boron trifluoride diethyl etherate | Dichloromethane | This compound |
One-Pot Reductive Allylation from Amides utilizing Titanium Hydride and Allylzinc Reagents
A highly efficient one-pot procedure allows for the synthesis of homoallylic amines directly from amides, bypassing the need to pre-form an imine. orgsyn.org This method utilizes a combination of a titanium hydride species for the in-situ reduction of the amide to an imine, and an allylzinc reagent for the subsequent allylation.
In a potential application for the synthesis of this compound, N-benzylbenzamide would be treated with a titanium hydride reagent, followed by the addition of an allylzinc reagent (e.g., allylzinc bromide). The titanium hydride reduces the amide to the corresponding imine intermediate, which is then immediately trapped by the allylzinc reagent in the same reaction vessel to afford the final homoallylic amine product. This one-pot approach offers increased efficiency and atom economy.
Reductive Cyclization Approaches
While less common for the direct synthesis of acyclic amines like this compound, reductive cyclization strategies are a powerful tool in synthetic organic chemistry and can be conceptually applied.
Synthesis via Reductive Cyclization of γ-Haloalkyl-imines
The intramolecular reductive cyclization of halo-imines is a known method for the synthesis of cyclic amines. While not a direct route to the acyclic this compound, a hypothetical intramolecular pathway can be considered. This would involve the formation of a suitable precursor that, upon reductive cyclization, could potentially lead to a related structure. For instance, an intramolecular Barbier-type reaction on a molecule containing both an imine and a suitably positioned allyl halide could lead to a cyclic amine.
A more direct, albeit hypothetical, application for an acyclic target would involve an intramolecular reductive process. For example, the reductive coupling of allenes and nitriles has been used to synthesize functionalized homoallylic amines, with an intramolecular version leading to cyclic ethers containing an amino group. pitt.edu This highlights the potential of intramolecular reductive strategies in amine synthesis. Similarly, the cyclization of N-benzyl-3-anilinopropanamides has been reported, demonstrating the feasibility of intramolecular C-N bond formation in related systems. researchgate.net A speculative route to this compound could envision an intramolecular rearrangement or ring-opening of a cyclic precursor synthesized via a reductive cyclization pathway, though this remains a theoretical proposition.
Alternative Synthetic Routes and Precursor Transformations
HFIP-Mediated 2-Aza-Cope Rearrangement for α-Substituted Homoallylamines
A significant metal-free approach for the synthesis of α-substituted homoallylamine derivatives has been developed utilizing a 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)-promoted 2-aza-Cope rearrangement. rsc.orgrsc.org This method involves the in situ generation of aldimines through the condensation of aldehydes with 1,1-diphenylhomoallylamines. rsc.orgrsc.org The subsequent rearrangement proceeds efficiently at room temperature, providing rapid access to the target compounds with a high tolerance for various functional groups and resulting in excellent yields. rsc.orgrsc.org A key advantage of this process is that it often does not require chromatographic purification for product isolation. rsc.org
The reaction is believed to proceed through the formation of an iminium species, facilitated by the acidic nature of HFIP, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the more thermodynamically stable α-substituted homoallylamine. uantwerpen.be The use of HFIP is crucial as its high ionizing and hydrogen-bond donating properties help stabilize the cationic intermediates in the reaction sequence. nih.gov Research has demonstrated the broad applicability of this method with various aldehydes, showcasing its robustness. rsc.org
To synthesize this compound specifically, the precursors would be benzaldehyde (B42025) and a suitable homoallylamine. The general transformation is highlighted in the following reaction scheme:
General Reaction Scheme: Aldehyde + 1,1-Diphenylhomoallylamine --(HFIP)--> α-Substituted Homoallylamine
The synthetic utility of the products from this rearrangement is further underscored by their successful transformation into N-unprotected homoallylamines, α-amino alcohols, and α-amino amides. rsc.org
Table 1: Research Findings on HFIP-Mediated 2-Aza-Cope Rearrangement
| Finding | Description | Reference(s) |
|---|---|---|
| Catalyst/Promoter | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) acts as a promoter. | rsc.orgrsc.org |
| Reaction Type | 2-Aza-Cope Rearrangement. | rsc.orgrsc.org |
| Key Features | Metal-free, proceeds at ambient temperature, offers excellent functional group tolerance and high yields. | rsc.orgrsc.org |
| Purification | Chromatographic purification is often not required. | rsc.org |
| Mechanism | Involves the in situ formation of aldimines followed by rearrangement. | rsc.orgrsc.org |
Palladium-Catalyzed Reactions (e.g., carboamination of N-allylguanidines as related chemistry)
Palladium-catalyzed reactions represent a powerful tool in the synthesis of complex amines. While not directly reported for the synthesis of this compound, the palladium-catalyzed carboamination of related compounds such as N-allylguanidines provides insight into potential synthetic strategies. These reactions typically involve the coupling of an aryl or vinyl halide with an alkene bearing a nitrogen-containing group. nih.gov
In a related context, palladium-catalyzed carboamination reactions have been successfully employed to synthesize substituted pyrrolidines from γ-aminoalkene derivatives and aryl/alkenyl bromides. nih.gov The mechanism is thought to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond of an intermediate complex. nih.gov This is followed by carbon-carbon bond-forming reductive elimination to generate the final product. nih.gov
Modified reaction conditions have been developed to facilitate the palladium-catalyzed carboamination of nitrogen nucleophiles with electron-withdrawing groups. nih.gov These conditions, which may involve the use of aryl triflates instead of halides and a polar solvent, have expanded the scope of this methodology. nih.gov
Although these examples focus on the formation of cyclic amines, the fundamental principles of palladium-catalyzed C-N bond formation could potentially be adapted for the synthesis of acyclic amines like this compound through intermolecular variants or by using different starting materials.
Table 2: Research Findings on Palladium-Catalyzed Carboamination
| Finding | Description | Reference(s) |
|---|---|---|
| Catalyst | Palladium complexes, such as those derived from Pd(OAc)₂. | nih.gov |
| Reaction Type | Carboamination. | nih.govnih.gov |
| Mechanism | Can proceed through either syn- or anti-aminopalladation of the alkene. | nih.govnih.gov |
| Applications | Synthesis of substituted pyrrolidines and other nitrogen heterocycles. | nih.govnih.gov |
| Scope Expansion | Modified conditions allow for the use of electron-deficient nitrogen nucleophiles. | nih.gov |
Diastereoselective Synthesis Strategies
Diastereoselective synthesis aims to preferentially form one diastereomer over all other possibilities. In the context of this compound and its analogs, this often involves the creation of a second stereocenter in a molecule that already possesses one, or the simultaneous formation of two or more stereocenters with a defined relative configuration.
One notable strategy for the diastereoselective synthesis of substituted pyrrolidines, which are cyclic analogs derivable from homoallylic amines, involves the intramolecular reaction of oxime ethers with cyclopropane (B1198618) diesters. By simply altering the order of addition of the catalyst and substrate, it is possible to form two different diastereomers with high selectivity. researchgate.net Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides, which can be tuned to produce substituted pyrrolidines with high diastereomeric purity by controlling the reaction cascade. nih.gov For instance, the reaction of aldimines with 1,1-cyclopropanediesters in the presence of a ytterbium triflate (Yb(OTf)₃) catalyst leads to pyrrolidines with a high degree of diastereoselectivity, favoring a cis relationship between the substituents at the 2- and 5-positions. rsc.org
The iodocyclization of homoallylic amines provides a direct route to functionalized azetidines and pyrrolidines with defined stereochemistry. Room temperature iodocyclization of homoallylic amines can stereoselectively produce 2-(iodomethyl)azetidine derivatives. researchgate.net The diastereoselectivity of these reactions is often influenced by the substituents on the starting material.
| Starting Material | Reaction Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
| N-Allyl-N-benzylamine | I₂/NaHCO₃, CH₂Cl₂, rt | 1-Benzyl-3-iodo-2-methylpyrrolidine | Not specified | researchgate.net |
| Aldehyde, Primary Amine, 1,1-Cyclopropanediester | Yb(OTf)₃, CH₂Cl₂, rt | cis-2,5-Disubstituted Pyrrolidine | High | rsc.org |
| Tin-substituted iminium ion, Dimethyl fumarate | TFA, CH₂Cl₂ | Substituted pyrroline | >95:5 | nih.gov |
| Silyl-substituted diphenylethyllithium, Chiral sulfinimine | One-pot, -78 °C to rt | Silyl-substituted pyrrolidine | 97.5:2.5 | williams.edu |
Enantioselective Synthesis Approaches
Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. For this compound, which contains a single stereocenter, enantioselective methods are crucial for obtaining optically pure material.
Application of Chiral Auxiliaries
A widely employed strategy in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. semanticscholar.orgnih.govnih.gov
Evans Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are powerful auxiliaries for stereoselective alkylations, aldol (B89426) reactions, and other transformations. nih.gov The oxazolidinone is first acylated, and then the resulting N-acyl imide is enolized and alkylated. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective alkylation. williams.edusantiago-lab.com Subsequent removal of the auxiliary provides the chiral product. researchgate.net For example, the alkylation of N-propionyl oxazolidinone derived from (S)-4-benzyl-2-oxazolidinone with various alkyl halides proceeds with high diastereoselectivity. researchgate.net
Pseudoephedrine Amides: Pseudoephedrine, an inexpensive and readily available chiral amino alcohol, serves as an excellent chiral auxiliary. researchgate.net Amides derived from pseudoephedrine undergo highly diastereoselective alkylation reactions with a wide range of alkyl halides. researchgate.netnih.gov The high levels of stereocontrol are attributed to the formation of a rigid chelated enolate intermediate where one face is effectively blocked by the auxiliary's side chain. researchgate.netresearchgate.net This method has been successfully used to synthesize a variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones after cleavage of the auxiliary. researchgate.net
| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Allyl Iodide | >99:1 | researchgate.net |
| (+)-(1S,2S)-Pseudoephedrine Amide | Benzyl (B1604629) Bromide | >99:1 | nih.gov |
| (+)-(1S,2S)-Pseudoephedrine Amide | Ethyl Iodide | 98:2 | nih.gov |
| D-Mannitol-derived Oxazolidin-2-one | Various Alkyl Halides | High | researchgate.net |
Enzymatic Kinetic Resolution of Racemic Homoallylbenzylamines
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. nih.gov For racemic homoallylbenzylamines like this compound, this typically involves the enantioselective N-acylation.
A study on the lipase-catalyzed N-acylation of racemic 1-phenylbut-3-en-1-amine, a close analog of the target compound, demonstrated the effectiveness of this approach. researchgate.net Using Candida antarctica lipase (B570770) B (CAL-B), the (R)-enantiomer of the amine was selectively acylated, leaving the unreacted (S)-amine with high enantiomeric purity. The choice of acylating agent and solvent can significantly influence the efficiency and selectivity of the resolution. Ethyl acetate (B1210297) has been shown to be an effective acylating agent in these resolutions. nih.gov
| Substrate | Enzyme | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee) of Product/Substrate | Reference |
| rac-1-Phenylethylamine | Candida antarctica Lipase B | Ethyl Acetate | 45 | 97.6% ee (R-amide) | nih.gov |
| rac-1-Phenylethylamine | Candida antarctica Lipase B | Isopropyl Acetate | ~50 | 97% ee (R-amide) | researchgate.net |
| rac-2-Aminoheptane | Candida antarctica Lipase B | Diisopropyl Malonate | 50 | >99% ee (R-amide) | semanticscholar.org |
| rac-4-Phenylbutan-2-amine | Candida antarctica Lipase B | Diisopropyl Malonate | 44.9 | 92% ee (R-amide) | semanticscholar.org |
Development of Asymmetric Catalytic Methods
The development of asymmetric catalytic methods offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. For the synthesis of chiral homoallylic amines, several catalytic strategies have emerged.
Rhodium-Catalyzed Asymmetric Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double bond, known as hydroamination, is a highly atom-economical transformation. Rhodium complexes with chiral ligands have been successfully employed for the enantioselective hydroamination of alkenes. For example, a rhodium catalyst with a chiral BIPHEP-type ligand has been used for the enantioselective hydroamination of allylamines to produce enantioenriched 1,2-diamines in good yields and with excellent enantioselectivities. orgsyn.org While not directly applied to this compound, this methodology represents a promising approach for the asymmetric synthesis of related chiral amines.
Rhodium-Catalyzed Asymmetric Allylation: The catalytic asymmetric allylation of imines is another powerful method for the synthesis of chiral homoallylic amines. Rhodium catalysts, in conjunction with chiral diene ligands, can effectively catalyze the addition of allylboron reagents to cyclic imines, affording the corresponding homoallylic amines with high enantioselectivity.
Nickel-Catalyzed Asymmetric Hydroarylation: A recent development involves the NiH-catalyzed enantioselective hydroarylation of N-acyl enamines to produce chiral benzylamines. nih.gov This method utilizes a chiral bis-imidazoline ligand and provides access to a wide range of enantioenriched benzylamines. nih.gov
| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rhodium / Chiral BIPHEP-type ligand | Allylamines | 1,2-Diamines | Up to 99% | orgsyn.org |
| Rhodium / Chiral Diene Ligand | Cyclic Imines | Homoallylic Amines | High | |
| Nickel / Chiral Bis-imidazoline Ligand | N-Acyl Enamines | Benzylamines | Up to 99% | nih.gov |
| Rhodium / (R,R)-Ph-BPE | Styrenes | γ-Chiral Acetohydrazides | 77% to 97% | santiago-lab.com |
Stereodivergent Synthesis of Cyclic Derivatives
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common starting material by simply changing the reaction conditions or reagents. This approach is particularly valuable for creating a library of stereochemically diverse molecules for biological screening.
The iodocyclization of homoallylic amines, such as this compound, can be directed towards different cyclic products in a stereodivergent manner. researchgate.net For example, conducting the iodocyclization at room temperature stereoselectively yields 2-(iodomethyl)azetidine derivatives. However, by increasing the reaction temperature to 50 °C, the reaction outcome switches to the stereoselective formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.net This temperature-dependent stereodivergence provides access to either four- or five-membered heterocyclic rings with controlled stereochemistry from the same homoallylic amine precursor. researchgate.net The synthesis of 2,5-disubstituted pyrrolidines can also be achieved in a stereodivergent fashion using gold catalysis, where the choice of the nitrogen protecting group dictates the stereochemical outcome of the cyclization. This allows for the selective synthesis of either cis- or trans-2,5-disubstituted pyrrolidines from a common alkyne precursor.
| Starting Material | Reaction Conditions | Product | Stereochemical Outcome | Reference |
| Homoallylamine | I₂/NaHCO₃, CH₂Cl₂, 20 °C | 2-(Iodomethyl)azetidine | cis or trans | researchgate.net |
| Homoallylamine | I₂/NaHCO₃, CH₂Cl₂, 50 °C | 3-Iodopyrrolidine | cis or trans | researchgate.net |
| N-protected aminoalkyne | Au-catalyst, Et₃SiH | 2,5-Disubstituted pyrrolidine | cis or trans |
Chemical Transformations and Reactivity Profiles
Intramolecular Cyclization Reactions
The presence of both a nucleophilic secondary amine and a terminal alkene within the same molecule allows N-benzyl-1-phenylbut-3-en-1-amine to undergo intramolecular cyclization reactions, leading to the formation of saturated nitrogen heterocycles like azetidines and pyrrolidines. rsc.orgresearchgate.net
The treatment of homoallylamines with iodine at room temperature provides a reliable method for synthesizing functionalized 2-(iodomethyl)azetidine derivatives with high yield and stereoselectivity. rsc.orgresearchgate.net In the case of this compound, reaction with iodine and sodium bicarbonate in acetonitrile (B52724) at 20°C leads to the formation of the corresponding cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine. This reaction proceeds via an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the nitrogen atom in a 4-exo-tet cyclization pathway.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| This compound | I2, NaHCO3, MeCN, 20°C | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | High |
While azetidine derivatives are the primary products at room temperature, it has been demonstrated that these can undergo thermal isomerization to form the thermodynamically more stable five-membered pyrrolidine (B122466) ring system. rsc.orgresearchgate.net This rearrangement provides a pathway to 3-iodopyrrolidine (B174656) derivatives from the same homoallylamine precursor. rsc.org
The outcome of the iodocyclization of this compound is highly dependent on the reaction temperature. While conducting the reaction at 20°C stereoselectively yields the 2-(iodomethyl)azetidine derivative, simply increasing the reaction temperature to 50°C switches the major product to the corresponding 3-iodopyrrolidine derivative. rsc.orgresearchgate.net This divergence highlights that the pyrrolidines are formed through the thermal isomerization of the initially formed azetidines. rsc.orgresearchgate.net
| Starting Material | Temperature | Major Product |
|---|---|---|
| This compound | 20°C | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine |
| This compound | 50°C | 3-Iodo-1-benzyl-4-phenylpyrrolidine |
The rearrangement of the 2-(iodomethyl)azetidine to a 3-iodopyrrolidine is proposed to proceed through a cationic intermediate. rsc.org The favored mechanistic hypothesis involves the formation of a bicyclic aziridinium (B1262131) ion. rsc.orgresearchgate.net In this mechanism, the nitrogen atom of the azetidine ring displaces the iodide from the adjacent carbon, forming a strained [1.1.0] bicyclic aziridinium intermediate. This intermediate is then opened by the attack of the iodide ion at the less hindered carbon of the original azetidine ring, leading to the formation of the five-membered pyrrolidine ring with the iodine atom at the 3-position. rsc.org The stereochemical outcome of subsequent reactions supports the involvement of this aziridinium ion pathway. rsc.orgresearchgate.net
Thermal Isomerization of Azetidines to Pyrrolidines
Oxidative Transformations
In some cases during cyclization reactions, an oxidative side reaction can occur. For certain substituted homoallylamines under standard iodocyclization conditions, the loss of the allyl group followed by oxidation to the corresponding imine has been observed. rsc.org For instance, the reaction of a homoallylamine bearing a 2-nitrophenyl group (instead of a phenyl group) resulted in de-allylation and oxidation to the corresponding imine. rsc.org This suggests a potential retro-alkylation pathway where the C-N bond cleaves, and the resulting amine fragment is oxidized.
Derivatization and Further Functionalization of the Amine Moiety
The secondary amine functionality in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural modifications. These derivatizations are often crucial for modulating the compound's properties or for enabling subsequent reactions, particularly those involving the alkene moiety.
A primary mode of functionalization involves the acylation or sulfonylation of the nitrogen atom. Due to the nucleophilic nature of the secondary amine, it readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-N-benzyl-1-phenylbut-3-en-1-amine. Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, affords the corresponding sulfonamide. This transformation is particularly significant as the resulting electron-deficient sulfonamide group can alter the reactivity of the molecule and is a common protecting group strategy in multi-step syntheses.
Another important class of derivatives is formed through the introduction of a carbamate (B1207046) protecting group. The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions yields the N-Boc protected amine. This derivatization is frequently employed as a strategic step before reactions like olefin metathesis, as the presence of a basic amine can poison the ruthenium catalysts typically used. The Boc group can be readily removed under acidic conditions, regenerating the amine functionality once the desired transformation at the alkene is complete. acs.org
Alkylation of the secondary amine offers a direct route to tertiary amines. Reaction with alkyl halides, for example, can introduce an additional alkyl substituent on the nitrogen atom. researchgate.net For instance, reaction with ethyl iodide would produce N-benzyl-N-ethyl-1-phenylbut-3-en-1-amine. nih.gov Such modifications can significantly impact the steric and electronic environment of the nitrogen atom.
Modern catalytic methods also provide pathways for the functionalization of secondary amines. For example, cobalt-catalyzed electrophilic amination of organozinc reagents can be employed for the late-stage functionalization of complex secondary amines, leading to a range of polyfunctional tertiary amines. acs.org Furthermore, visible-light-mediated dehydrogenation can be applied to secondary amines, which can then be functionalized in a one-pot process with various nucleophiles. nih.gov
The following table summarizes common derivatization reactions of the amine moiety in structures related to this compound.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Acylation | Acetyl chloride, Et₃N | N-acyl amide | Protection, modification of electronic properties. acs.org |
| Carbamoylation | Boc₂O, K₂CO₃ | N-Boc carbamate | Protection for catalyst-sensitive reactions (e.g., RCM). acs.org |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-Sulfonamide | Protection, activation for further transformations. |
| Alkylation | Alkyl halide, Base | Tertiary amine | Introduction of further steric bulk and electronic modification. researchgate.net |
Reactivity of the Alkene Moiety in Downstream Transformations (e.g., ring-closing metathesis for related derivatives)
The but-3-enyl group in this compound provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. Ring-closing metathesis (RCM) of suitably derivatized this compound is a powerful strategy for the synthesis of nitrogen-containing heterocycles, such as substituted pyrrolidines and other related structures. nih.govwikipedia.org
For RCM to be successful, the amine moiety typically requires prior functionalization. This usually involves N-allylation to introduce a second terminal alkene, creating a diene system amenable to cyclization. The resulting N-allyl-N-benzyl-1-phenylbut-3-en-1-amine derivative can then undergo intramolecular metathesis. Furthermore, as mentioned previously, the nitrogen atom is often protected as an amide or carbamate to prevent coordination to and deactivation of the ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, which are commonly employed for these transformations. harvard.edu
The RCM of N-acyl or N-sulfonyl protected dienic amines derived from homoallylic amine structures has been shown to be an effective method for constructing five- and six-membered rings. nih.govwikipedia.org For example, an N-acyl protected derivative of a diallylic amine can be treated with a second-generation Grubbs catalyst in a solvent like toluene (B28343) at elevated temperatures to yield the corresponding dihydropyrrole derivative. acs.org The reaction proceeds via a metallacyclobutane intermediate, with the expulsion of ethylene (B1197577) as a volatile byproduct driving the reaction to completion. wikipedia.org
The structural features of the substrate, including the nature of the N-protecting group and substituents on the alkene, can influence the efficiency and stereochemical outcome of the RCM reaction. For instance, studies on related systems have shown that N-Boc and N-Ac protected amines successfully undergo RCM, whereas other groups might be less compatible. acs.org The choice of catalyst is also critical, with second-generation catalysts generally showing higher activity and broader functional group tolerance. harvard.edu
The resulting cyclic products, such as substituted pyrrolines, are valuable intermediates in organic synthesis and can be further elaborated. For instance, reduction of the double bond in the cyclized product can lead to saturated pyrrolidine rings, which are common structural motifs in many biologically active compounds and pharmaceuticals. enamine.netnih.gov
The table below presents representative examples of RCM reactions on derivatives of homoallylic amines, illustrating the conditions and outcomes of these transformations.
| Substrate | Catalyst (mol%) | Solvent, Temp (°C) | Product | Yield (%) | Reference |
| N-Ac protected fluorinated homoallylic amine derivative | Grubbs II (5) | Toluene, 100 | Bicyclic dihydronaphthalene derivative | Not specified | acs.org |
| N-Boc protected fluorinated homoallylic amine derivative | Grubbs II (5) | Toluene, 100 | Bicyclic dihydronaphthalene derivative | Not specified | acs.org |
| N-Tosyl diallylamine (B93489) | Grubbs II | Not specified | 1-Tosyl-2,5-dihydro-1H-pyrrole | High | nih.gov |
| N-Benzyl diallylamine hydrochloride | Grubbs I | Benzene | 1-Benzyl-2,5-dihydro-1H-pyrrole hydrochloride | 79 | harvard.edu |
Beyond RCM, the alkene moiety can, in principle, undergo other typical alkene reactions such as hydrogenation, hydrohalogenation, and dihydroxylation, although these are less specifically documented for this particular compound compared to the extensive work on RCM of related systems. The regioselectivity of additions to the terminal double bond would be expected to follow Markovnikov's rule in the case of electrophilic additions. msu.edumasterorganicchemistry.com
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For N-benzyl-1-phenylbut-3-en-1-amine, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would provide a complete picture of its molecular connectivity and stereochemistry.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the phenyl and benzyl (B1604629) groups would likely appear as complex multiplets in the range of δ 7.20-7.40 ppm. The vinyl protons of the but-3-en-1-yl moiety are anticipated to show characteristic splitting patterns. Specifically, the internal vinyl proton (CH=CH₂) would likely resonate as a multiplet around δ 5.7-5.9 ppm, while the terminal vinyl protons (=CH₂) would appear as multiplets around δ 5.0-5.2 ppm.
The methine proton (CH-N) attached to the nitrogen and the phenyl ring is expected to be a triplet or a more complex multiplet in the region of δ 3.5-3.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The benzylic protons (N-CH₂-Ph) would likely appear as a singlet or a pair of doublets (if diastereotopic) around δ 3.7-3.9 ppm. The methylene protons adjacent to the double bond (-CH₂-CH=) are predicted to resonate as a multiplet around δ 2.4-2.6 ppm. The NH proton signal is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H (Phenyl & Benzyl) | 7.20 - 7.40 | m |
| Vinyl-H (-CH=CH₂) | 5.70 - 5.90 | m |
| Vinyl-H (=CH₂) | 5.00 - 5.20 | m |
| Benzylic-H (N-CH₂-Ph) | 3.70 - 3.90 | s or ABq |
| Methine-H (Ph-CH-N) | 3.50 - 3.80 | t or m |
| Allylic-H (-CH₂-CH=) | 2.40 - 2.60 | m |
| Amine-H (-NH-) | Variable | br s |
m = multiplet, s = singlet, t = triplet, ABq = AB quartet, br s = broad singlet
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons of the phenyl and benzyl groups are expected to show a series of signals in the δ 127-140 ppm region. The vinyl carbons are predicted to appear at approximately δ 135 ppm for the internal carbon (-CH=) and around δ 117 ppm for the terminal carbon (=CH₂).
The methine carbon attached to the nitrogen and the phenyl ring (Ph-CH-N) would likely resonate around δ 60-65 ppm. The benzylic carbon (N-CH₂-Ph) is expected to have a chemical shift in the range of δ 50-55 ppm. The allylic carbon (-CH₂-CH=) is predicted to appear at approximately δ 40-45 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 138 - 142 |
| Aromatic CH | 127 - 129 |
| Vinyl C (-CH=) | ~135 |
| Vinyl C (=CH₂) | ~117 |
| Methine C (Ph-CH-N) | 60 - 65 |
| Benzylic C (N-CH₂-Ph) | 50 - 55 |
| Allylic C (-CH₂-CH=) | 40 - 45 |
Advanced 2D NMR Techniques for Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. For instance, it would show correlations between the methine proton and the adjacent allylic methylene protons, as well as between the allylic protons and the vinyl protons. harvard.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the chemical shifts of the carbons bearing protons, such as the methine, methylene, and vinyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. numberanalytics.com This would be crucial for confirming the connectivity of the different fragments of the molecule. For example, correlations between the benzylic protons and the carbons of the phenyl ring, and between the methine proton and the carbons of its attached phenyl ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to help determine the stereochemistry at the chiral center and the preferred conformation of the molecule in solution. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
The presence of the carbon-carbon double bond would be indicated by a C=C stretching absorption at approximately 1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl group (=C-H) would give rise to characteristic bands in the 910-990 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1020-1250 cm⁻¹ range. Furthermore, the aromatic rings would show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Secondary Amine (N-H) | 3300 - 3500 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 2960 | Stretch |
| Alkene (C=C) | ~1640 | Stretch |
| Alkene (=C-H) | 910 - 990 | Out-of-plane bend |
| Aromatic (C=C) | 1450 - 1600 | Stretch |
| C-N | 1020 - 1250 | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aromatic chromophores. The isolated phenyl and benzyl groups would likely exhibit a strong absorption band (E-band) around 200-220 nm and a weaker, fine-structured band (B-band) around 250-270 nm. The presence of the nitrogen atom attached to the phenyl ring might cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene. The isolated double bond is not expected to show significant absorption in the near-UV region. For a structurally related compound, 4-phenyl-3-buten-2-one, a UV/Visible spectrum is available, which can provide some insight into the potential absorption characteristics. nist.govnist.gov
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π* (E-band) | 200 - 220 | Phenyl & Benzyl rings |
| π → π* (B-band) | 250 - 270 | Phenyl & Benzyl rings |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would provide the molecular weight of this compound and offer insights into its structure through analysis of its fragmentation pattern. The molecular formula is C₁₇H₁₉N, which corresponds to a molecular weight of 237.34 g/mol . cymitquimica.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 237.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage of the benzylic C-C bond), leading to the formation of a stable benzylic cation at m/z 91 (C₇H₇⁺, the tropylium (B1234903) ion) and a radical cation. Another likely fragmentation is the loss of a benzyl radical (C₇H₇•) to give a fragment at m/z 146. Cleavage of the bond between the methine carbon and the nitrogen could also occur.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 237 | [C₁₇H₁₉N]⁺• | Molecular ion |
| 146 | [C₁₀H₁₂N]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Single Crystal X-ray Diffraction (for structural confirmation of related derivatives)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of a molecule's stereochemistry and conformation.
Although a crystal structure for this compound itself has not been reported in the reviewed literature, the crystallographic analysis of a related derivative, (Z)-3-(4-Chlorophenylamino)-1-phenylbut-2-en-1-one, offers a valuable case study. This compound shares the 1-phenylbutenyl core structure. The study revealed that this molecule crystallizes in the monoclinic space group P21/n. The crystal structure unambiguously confirmed the existence of the enamino-ketone tautomer over the enol-imine form.
Table 1: Crystallographic Data for (Z)-3-(4-Chlorophenylamino)-1-phenylbut-2-en-1-one
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄ClNO |
| Formula Weight | 271.74 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.123(2) |
| b (Å) | 10.987(2) |
| c (Å) | 12.893(3) |
| β (°) | 109.45(3) |
| Volume (ų) | 1350.9(5) |
| Z | 4 |
This data is for a related derivative and is presented for illustrative purposes.
The detailed bond lengths and angles from such a study would provide a benchmark for computational models of this compound and its derivatives, aiding in the prediction of their conformational preferences and reactivity.
In the absence of direct experimental spectroscopic and crystallographic data for this compound, the scientific community relies on the careful extrapolation of findings from closely analogous compounds. Future research endeavors focusing on the synthesis and detailed characterization of this compound are essential to fully unlock its synthetic potential.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional structure of N-benzyl-1-phenylbut-3-en-1-amine. The process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.
Methodologies such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-31G+(d,p) or 6-311++G(d,p) are commonly employed for this purpose. keio.ac.jpbham.ac.uk These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in similar nitrogen-containing heterocyclic compounds, DFT calculations have been used to determine bond lengths with high accuracy, showing good correlation with experimental data from X-ray crystallography. bham.ac.uk The optimized geometry is the foundation for all further computational analyses, including vibrational and electronic properties.
Vibrational Frequency Analysis and Assignment
Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. By analyzing these modes, a theoretical spectrum can be generated and compared with experimental spectra to aid in the assignment of observed absorption bands to particular functional groups. For example, the characteristic stretching frequencies for C=C (alkene), C-N (amine), and aromatic C-H bonds can be precisely identified.
Electronic Structure and Frontier Orbital Analysis (e.g., DFT, TD-DFT)
The electronic properties of this compound are investigated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. keio.ac.jp A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. keio.ac.jp In related compounds, DFT calculations have shown that the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atom, while the LUMO is distributed over the π-conjugated systems.
Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. keio.ac.jp These calculations can identify the wavelengths of maximum absorption and the nature of the transitions (e.g., π→π* or n→π*). bham.ac.uk
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzodiazepine (B76468) Derivative (Note: This data is for 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione and is provided for methodological illustration only.)
| Parameter | Value (eV) |
| EHOMO | -5.87 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 3.98 |
| Data sourced from a study on a benzodiazepine derivative, demonstrating the type of output from FMO analysis. |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR chemical shifts)
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is an invaluable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors.
By performing GIAO calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry, the absolute shieldings for each nucleus (¹H and ¹³C) can be obtained. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). This predictive power is crucial for assigning complex spectra and verifying the proposed structure of synthetic products. Studies on various amines have shown that GIAO calculations can predict ¹H chemical shifts with a root mean square error of about 0.2 ppm, although larger deviations can occur for labile protons like N-H.
Computational Studies on Reaction Mechanisms and Transition States (e.g., azetidine (B1206935) isomerization)
This compound serves as a precursor for the synthesis of substituted four-membered nitrogen heterocycles known as azetidines. Computational chemistry plays a vital role in understanding the mechanisms of these reactions. For example, the iodocyclisation of homoallylamines like this compound can lead to the formation of 2-(iodomethyl)azetidine derivatives.
These azetidines can subsequently undergo thermal isomerization to form more stable five-membered pyrrolidine (B122466) rings. DFT calculations are employed to map the potential energy surface of this isomerization process. By locating the transition state structures and calculating their energies, chemists can understand the reaction pathway and the factors that control stereoselectivity. For instance, calculations can rationalize why certain diastereomers are formed preferentially by revealing steric clashes or favorable electronic interactions in the transition state. The computational investigation of the aziridinium (B1262131) ion intermediate, which is proposed in the isomerization pathway, helps to elucidate the stereochemical outcome of the reaction.
Analysis of Linear and Nonlinear Optical Properties
The presence of conjugated π-systems in the phenyl and benzyl (B1604629) groups of this compound suggests it may possess interesting optical properties. Computational methods are used to predict both linear and nonlinear optical (NLO) behavior.
Linear optical properties, such as the UV-Vis absorption spectrum, are determined by TD-DFT as mentioned earlier. NLO properties, which are important for applications in optoelectronics and photonics, are evaluated by calculating the molecular hyperpolarizability. DFT calculations can determine the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with a large β value are promising candidates for NLO materials. Studies on similar molecules with donor-acceptor structures have shown that computational analysis is a key step in screening for potential NLO applications.
Conformational Analysis and Stereoelectronic Effects
The flexibility of the butenyl chain and the rotation around the C-N and C-C single bonds mean that this compound can exist in multiple conformations. Conformational analysis, typically performed using DFT, involves calculating the relative energies of these different conformers to identify the most stable arrangements.
Stereoelectronic effects, which describe the influence of orbital interactions on the conformation and reactivity of a molecule, are also crucial. These effects can be analyzed using Natural Bond Orbital (NBO) analysis. NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals. For instance, hyperconjugative interactions, such as the interaction between the nitrogen lone pair (n) and an antibonding sigma orbital (σ) of an adjacent C-H bond (nN→σC-H), can significantly stabilize certain conformations. These interactions, though small in energy (often less than 1 kcal/mol), can have a profound impact on the preferred molecular shape and reactivity.
Role in Advanced Organic Synthesis and Complex Molecule Construction
Application as a Key Precursor for N-Heterocyclic Scaffolds
The intrinsic structure of N-benzyl-1-phenylbut-3-en-1-amine makes it an ideal starting material for the synthesis of various nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry and materials science. openmedicinalchemistryjournal.com The presence of the amine and the terminal alkene allows for a range of intramolecular cyclization strategies to form saturated rings.
Research has shown that the broader class of N-benzyl homoallylic amines can be effectively used to create valuable heterocyclic systems. For instance, acid-catalyzed aza-Pummerer reactions can convert these amines into functionalized 4-chloropiperidines. Furthermore, visible-light-induced photochemical reactions provide a pathway to synthesize vinyloxazolidinones and vinyloxazinones through bifunctionalization processes. Specifically, this compound is identified as a precursor for the synthesis of azetidines, which are important four-membered rings in biologically active compounds. cymitquimica.com The benzyl (B1604629) group on the nitrogen atom plays a crucial role, not only as a protecting group but also by influencing the reactivity and stability of intermediates during these transformations.
The utility of the benzylamine (B48309) motif extends to the formation of other complex heterocycles. Methodologies have been developed for synthesizing 2-aryl-3-aminobenzofurans from related precursors, demonstrating how the benzyl group can participate in nucleophilic attack to forge heterocyclic rings. st-andrews.ac.uk Additionally, benzylamine derivatives are key components in the cyclocondensation reactions that produce quinoxalines, such as N-benzyl-3-phenylquinoxalin-2-amine. researchgate.net The Staudinger [2+2] cycloaddition, a powerful method for creating ß-lactam rings, often employs N-benzyl protected imines, highlighting the importance of this functional group in constructing these pharmacologically significant scaffolds. researchgate.net
| Heterocyclic Scaffold | Synthetic Method | Precursor Type |
| Azetidines | Cyclization | This compound cymitquimica.com |
| 4-Chloropiperidines | Aza-Pummerer Reaction | N-benzylbut-3-en-1-amine |
| Vinyloxazolidinones | Photochemical Bifunctionalization | N-benzylbut-3-en-1-amine |
| ß-Lactams | Staudinger [2+2] Cycloaddition | N-benzyl Protected Imines researchgate.net |
| 2-Aryl-3-aminobenzofurans | Nucleophilic Cyclization | o-Substituted Phenyl Benzyl Ethers st-andrews.ac.uk |
| Quinoxalines | Cyclocondensation | Benzylamine derivatives researchgate.net |
Integration into Convergent Synthetic Strategies
Convergent synthesis, where complex molecules are assembled from previously prepared fragments, is a cornerstone of efficient organic synthesis. This compound is an exemplary building block for such strategies. Its pre-functionalized structure allows chemists to bring together significant molecular complexity in a single step, coupling the amine with other elaborate fragments.
The value of this approach is evident when comparing it to linear synthesis, where functional groups are introduced sequentially. By using a well-defined intermediate like this compound, synthetic routes become more efficient and higher yielding. For example, its alkyne analogue, 1-phenylbut-3-yn-1-amine, is used in click chemistry and peptide coupling, where the amine fragment is joined with another molecule in a highly specific and efficient reaction. The alkene in this compound offers different, yet equally powerful, opportunities for convergent assembly through reactions like cross-coupling or olefin metathesis. The alkyne's triple bond facilitates rapid cycloaddition with azides, while the alkene is valuable in various enantioselective syntheses. This modularity, where either the amine or the butenyl group can be reacted selectively, makes it a powerful node for convergent synthetic planning.
Contribution to the Synthesis of Catalytic Ligands
Chiral amines and their derivatives are of high interest as ligands in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. mdpi.com The synthesis of complex chiral amines is therefore directly linked to the development of new catalytic systems.
While direct application of this compound as a ligand is not extensively documented, its structural motifs are central to known classes of ligands. Methodologies for producing complex chiral tertiary dibenzylamines have been developed with the goal of creating potential ligands and bioactive molecules. mdpi.com These syntheses often involve creating sophisticated amine backbones that can be further functionalized. The N-benzyl and phenyl groups within the target molecule provide a steric and electronic framework that can be fine-tuned to optimize interactions within a catalyst's coordination sphere. For instance, the selective oxidation of secondary amines to imines, a key transformation, often relies on metal catalysts that can be rendered enantioselective through the use of chiral ligands, some of which are derived from amine precursors. researchgate.net
Utilization in Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the high selectivity of enzymes with the broad reaction scope of traditional organic chemistry. Such pathways are particularly powerful for producing chiral amines with high enantiopurity. The asymmetric synthesis of chiral amines from prochiral ketones using transaminase (TA) enzymes is an attractive but often equilibrium-limited strategy. mdpi.com
To overcome this limitation, multi-enzyme cascade systems have been developed. A notable example is the synthesis of 3-amino-1-phenylbutane, a structurally related amine, using a one-pot system that couples a transaminase with a pyruvate (B1213749) decarboxylase (PDC). mdpi.com The TA converts the ketone to the desired amine while generating pyruvate as a byproduct. The PDC then irreversibly removes the pyruvate by converting it to acetaldehyde (B116499) and CO2, driving the reaction forward. mdpi.com This strategy dramatically enhances yield and selectivity compared to using the transaminase alone. mdpi.com
This enzymatic approach could be adapted for the asymmetric synthesis of this compound. Furthermore, the compound has been identified as an inhibitor of the enzyme aminolevulinic acid synthase (ALAS), indicating its ability to interact specifically with enzyme active sites, a prerequisite for its use as a substrate in biocatalytic transformations. cymitquimica.com
| Enzymatic Strategy | Key Enzymes | Target Product (Example) | Key Advantage |
| Multi-Enzyme Cascade | Transaminase (TA) & Pyruvate Decarboxylase (PDC) | 3-amino-1-phenylbutane mdpi.com | Overcomes unfavorable equilibrium by removing pyruvate byproduct, increasing yield and selectivity. mdpi.com |
Methodology Development for Novel Amine Synthesis
The pursuit of more efficient, sustainable, and versatile methods for amine synthesis is a constant focus of chemical research. The synthesis of complex amines like this compound has benefited from, and contributed to, the development of novel synthetic methodologies.
Modern approaches often seek to minimize waste and avoid harsh reagents. One such method is the Gold(III)-catalyzed dehydrative N-benzylation of anilines with benzylic alcohols in water. This protocol is atom-economical, proceeds under mild conditions without the need for a base, and produces water as the only byproduct. thieme.de Another advanced strategy involves the electrochemical oxidation of amines to imines, which is considered an environmentally friendly "green method" compared to classical routes that require transition metal catalysts. researchgate.net
For the construction of highly functionalized amine frameworks, multi-step sequences have been refined. The synthesis of substituted benzyl amides via nucleophilic aromatic substitution on fluorobenzonitriles, followed by reduction of the nitrile group, is a robust pathway to complex benzylamines. nih.gov For chiral targets, sophisticated methods like asymmetric Aza–Michael additions followed by Barton decarboxylation have been developed to yield enantiomerically pure tertiary dibenzylamines, demonstrating the high level of control achievable in modern amine synthesis. mdpi.com
| Synthetic Methodology | Key Features | Application |
| Gold(III)-Catalyzed N-Benzylation | Atom-economical, occurs in water, mild conditions. thieme.de | Synthesis of N-Aryl,Benzyl-amines. thieme.de |
| Electrochemical Oxidation | Metal- and oxidant-free, environmentally friendly. researchgate.net | Conversion of amines to imines. researchgate.net |
| Nucleophilic Aromatic Substitution/Reduction | Robust route to highly functionalized amines. nih.gov | Synthesis of substituted benzyl amides/amines. nih.gov |
| Asymmetric Aza–Michael/Barton Decarboxylation | Multi-step sequence for high stereochemical control. mdpi.com | Enantioselective synthesis of chiral tertiary amines. mdpi.com |
Conclusion and Future Research Perspectives
Recapitulation of Key Research Contributions
Research surrounding N-benzyl-1-phenylbut-3-en-1-amine has primarily centered on its synthesis and its role as a versatile intermediate in the construction of more complex molecular architectures. One of the notable applications of this compound is in the synthesis of azetidines, which are four-membered nitrogen-containing heterocyclic rings. cymitquimica.com These motifs are important structural units in a number of biologically active compounds. cymitquimica.com
Furthermore, this compound has been identified as an effective and selective inhibitor of aminolevulinic acid synthase (ALAS), an enzyme crucial in the heme production pathway. cymitquimica.com This inhibitory action highlights the potential of this compound and its derivatives in biomedical research and as a lead structure for the development of new therapeutic agents.
A significant aspect of the research on this compound is its stereochemistry. It has been shown to be stereoselective and stereochemically pure with respect to the 1,3-configuration at the third position, making it a valuable building block in asymmetric synthesis where precise control of stereoisomers is paramount. cymitquimica.com
Identification of Unexplored Reactivity and Synthetic Opportunities
While the synthesis and some applications of this compound have been documented, a vast landscape of its reactivity remains to be explored. The presence of both a nucleophilic secondary amine and a reactive terminal alkene within the same molecule opens up a plethora of possibilities for intramolecular reactions.
Unexplored Reactivity:
Cyclization Reactions: The homoallylic amine structure is predisposed to various cyclization reactions. For instance, intramolecular hydroamination or aminometalation could lead to the formation of substituted pyrrolidines, a common scaffold in medicinal chemistry. The influence of the N-benzyl and 1-phenyl substituents on the regio- and stereoselectivity of such cyclizations is a fertile ground for investigation. The development of catalytic systems, particularly those based on earth-abundant metals, for these transformations would be of significant interest.
Tandem Reactions: The dual functionality of the molecule could be exploited in tandem or cascade reactions. For example, an initial reaction at the amine, followed by a subsequent transformation involving the alkene, could allow for the rapid construction of complex polycyclic systems.
Oxidative Cleavage and Functionalization: The carbon-carbon double bond can be subjected to oxidative cleavage to yield aldehydes or carboxylic acids, providing a pathway to novel amino acid derivatives. Alternatively, dihydroxylation, epoxidation, or other functionalization reactions of the alkene would lead to a diverse range of polyfunctionalized chiral building blocks.
Synthetic Opportunities:
The diastereoselective synthesis of this compound itself presents ongoing opportunities for methodological improvement. While methods for the synthesis of homoallylic amines are known, achieving high levels of diastereoselectivity in a cost-effective and environmentally benign manner remains a challenge. The development of novel organocatalytic or transition-metal-catalyzed methods for the stereocontrolled allylation of the corresponding imine, N-(phenylmethylene)benzenemethanamine, would be a valuable contribution. nist.gov
Outlook on Advanced Characterization and Computational Modeling
A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the application of advanced characterization techniques and computational modeling.
Advanced Characterization:
Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be employed to unambiguously determine the absolute configuration of the chiral centers and to study the conformational landscape of the molecule in solution.
Multidimensional NMR Spectroscopy: Advanced NMR techniques, including NOESY and ROESY, can provide detailed insights into the through-space proximity of protons, helping to elucidate the preferred conformations and the relative stereochemistry of the molecule.
Computational Modeling:
Conformational Analysis: Density Functional Theory (DFT) calculations can be utilized to model the various possible conformations of this compound and to predict their relative energies. This information is crucial for understanding its reactivity and its interactions with biological targets.
Reaction Mechanism Elucidation: Computational studies can be employed to investigate the transition states and reaction pathways of potential reactions, such as the aforementioned cyclization reactions. This can aid in the rational design of catalysts and reaction conditions to favor desired products. For instance, modeling the transition states of the allylation reaction of N-(phenylmethylene)benzenemethanamine with different allylating agents could provide insights into the origins of diastereoselectivity.
Potential for Expanded Utility in Chemical Synthesis beyond Current Scope
The utility of this compound in chemical synthesis is far from being fully realized. Its unique combination of functional groups suggests a number of potential applications beyond its current use as a precursor for azetidines.
Potential Applications:
Ligand Synthesis for Asymmetric Catalysis: The chiral backbone of this compound makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The amine functionality can be readily modified to incorporate phosphine, oxazoline, or other coordinating groups.
Synthesis of Novel Bioactive Molecules: The structural motif of a 1-phenyl-3-butenylamine can be found in various natural products and biologically active compounds. This compound serves as a key starting material for the synthesis of a diverse library of analogs for screening in drug discovery programs.
Polymer Chemistry: The terminal alkene functionality could be utilized in polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP) after an appropriate cyclization, to create novel chiral polymers with potentially interesting material properties.
Q & A
Q. What are the established synthetic routes for preparing N-benzyl-1-phenylbut-3-en-1-amine, and what are their key methodological considerations?
The compound can be synthesized via two primary methods:
- Ti-mediated allylic alkylation : A solution of imine (e.g., derived from benzaldehyde and allylamine) is treated with Ti(Oi-Pr)₄ and a Grignard reagent (e.g., cyclohexylmagnesium chloride) at low temperatures (−78°C to −40°C), followed by warming to 0°C to complete the reaction. This method requires strict temperature control to avoid side reactions .
- Reductive amination : While not directly reported for this compound, analogous Pd/NiO-catalyzed reductive amination protocols (e.g., for N-benzylnaphthalen-1-amine) suggest adaptability. Key parameters include hydrogen atmosphere, ambient temperature (25°C), and catalyst loading (1.1 wt% Pd/NiO) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Essential for confirming regiochemistry and stereochemistry. For example, vinyl protons (δ 5.0–6.0 ppm) and benzyl/aryl protons (δ 6.5–7.5 ppm) provide structural validation .
- UV/Vis spectroscopy : Useful for identifying π→π* transitions in the aromatic and alkene moieties (λmax ~255 nm) .
Q. What safety precautions are required when handling this compound?
- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation).
- Handling : Use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Emergency protocols include rinsing eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How does temperature control influence the iodine-mediated cyclization of this compound to azetidines or pyrrolidines?
- Mechanistic Insight : At 20°C, iodine and NaHCO₃ in acetonitrile yield cis-azetidine (96% yield) via electrophilic iodonium ion formation and 4-membered ring closure. At 50°C, thermal energy drives azetidine isomerization to cis-pyrrolidine (82% yield) through ring expansion (Table 1) .
| Temperature (°C) | Product | Yield (%) | Key Observation |
|---|---|---|---|
| 20 | cis-Azetidine | 96 | Kinetic control; no by-products |
| 50 | cis-Pyrrolidine | 82 | Thermodynamic control; clean product |
Q. How can conflicting data on cyclization outcomes be resolved when varying the base in iodine-mediated reactions?
- Base Dependency : Sodium bicarbonate maximizes azetidine yield (96%), while stronger bases (e.g., KOH) promote pyrrolidine formation. For example:
- Li₂CO₃ : 75% azetidine, 25% unreacted starting material.
- KOH : 50% azetidine, 50% pyrrolidine.
- Resolution Strategy : Optimize base strength and monitor reaction progress via ¹H NMR to identify intermediates (e.g., imine by-products) .
Q. What is the potential pharmacological relevance of this compound in neurological disorder research?
- Structural Analogy : Similar allylamine derivatives (e.g., N-benzylazetidines) exhibit activity in neurological models by modulating neurotransmitter receptors .
- Methodological Approach : Screen for dopamine/serotonin receptor binding in vitro (radioligand assays) and assess blood-brain barrier permeability (PAMPA-BBB assay) .
Q. How can catalytic reductive amination be adapted to improve enantioselectivity in this compound synthesis?
- Chiral Catalysts : Replace Pd/NiO with asymmetric catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance stereochemical control. Validate via chiral HPLC or optical rotation measurements .
Data Contradiction Analysis
Case Study : Conflicting yields in azetidine synthesis with different bases ().
- Root Cause : Base strength impacts iodine’s electrophilicity and intermediate stability. Weak bases (NaHCO₃) stabilize iodonium intermediates, while strong bases (K₂CO₃) accelerate elimination.
- Resolution : Use kinetic profiling (e.g., in situ IR) to track intermediate formation and adjust base stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
